N-(4-(2,5-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C13H7Cl2N3O2S and its molecular weight is 340.18. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antitumor Activities
Research indicates that derivatives of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide exhibit significant anticancer and antitumor activities. For instance, certain thiazole-5-carboxamide derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines, demonstrating notable activity (Wen-Xi Cai et al., 2016; J. Shaw et al., 2012) (Cai et al., 2016) (Shaw et al., 2012). These findings suggest a promising avenue for the development of new chemotherapeutic agents targeting various forms of cancer.
Antiallergy Potential
A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the core structure of interest, showed potent antiallergy activity. This suggests a potential for developing new antiallergy medications based on the modification of the this compound scaffold (K. D. Hargrave et al., 1983) (Hargrave et al., 1983).
Antimicrobial Effects
Compounds related to this compound have been evaluated for their antimicrobial properties, with some derivatives showing significant inhibition against various pathogenic bacteria and fungi. This highlights their potential application as antimicrobial agents (M. Khalifa et al., 2015) (Khalifa et al., 2015).
Inhibition of Biochemical Pathways
Research on thiazole carboxamides as vanilloid receptor 1 (TRPV1) antagonists indicates that these compounds can effectively block capsaicin- or acid-induced calcium influx in TRPV1-expressing cells. This finding opens up possibilities for their use in treating conditions mediated by TRPV1, such as pain and inflammation (N. Xi et al., 2005) (Xi et al., 2005).
Herbicidal Activity
Additionally, some derivatives exhibit herbicidal activity, offering a new approach to weed control in agricultural settings. This demonstrates the versatility of the chemical scaffold in applications beyond biomedical research (B. Hamper et al., 1995) (Hamper et al., 1995).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different outcomes based on the specific derivative and target . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence the bioavailability of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the environment in which it is present.
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2S/c14-7-1-2-9(15)8(5-7)10-6-21-13(17-10)18-12(19)11-3-4-16-20-11/h1-6H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJBZDWEKPWQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CSC(=N2)NC(=O)C3=CC=NO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.